Barbituric acid, 5-allyl-1,3-diphenyl-
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Overview
Description
Barbituric acid, 5-allyl-1,3-diphenyl- is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound.
Preparation Methods
The synthesis of 5-allyl-1,3-diphenyl-barbituric acid can be achieved through several methods. One common approach involves the reaction of barbituric acid with allyl bromide and diphenylamine under basic conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the product is isolated through crystallization . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production with higher yields and purity .
Chemical Reactions Analysis
5-allyl-1,3-diphenyl-barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the allyl group, using reagents such as halogens or nucleophiles.
Scientific Research Applications
5-allyl-1,3-diphenyl-barbituric acid has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 5-allyl-1,3-diphenyl-barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. It promotes the binding of GABA to its receptors, enhancing the inhibitory effects of GABA and leading to a depressant effect on the central nervous system . This mechanism is similar to other barbiturate compounds, which modulate chloride currents through GABA receptor channels and inhibit glutamate-induced depolarizations .
Comparison with Similar Compounds
5-allyl-1,3-diphenyl-barbituric acid can be compared with other barbituric acid derivatives, such as:
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Thiopental: A barbiturate used as an anesthetic agent.
Secobarbital: Another barbiturate with sedative and hypnotic effects.
The uniqueness of 5-allyl-1,3-diphenyl-barbituric acid lies in its specific chemical structure, which imparts distinct biological and chemical properties compared to other barbiturates .
Properties
CAS No. |
743-45-3 |
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Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
1,3-diphenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H16N2O3/c1-2-9-16-17(22)20(14-10-5-3-6-11-14)19(24)21(18(16)23)15-12-7-4-8-13-15/h2-8,10-13,16H,1,9H2 |
InChI Key |
CSCJXJYSSKSVQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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